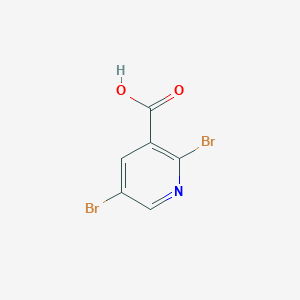
(4-Fluorphenyl)(piperazin-1-yl)essigsäure
Übersicht
Beschreibung
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid is a chemical compound that features a fluorophenyl group attached to a piperazine ring, which is further connected to an acetic acid moiety
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound may be used in the production of agrochemicals and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid typically involves the reaction of 4-fluorophenylacetic acid with piperazine. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst to improve the yield.
Industrial Production Methods
Industrial production of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets, while the acetic acid moiety can influence its solubility and pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: A compound with a similar piperazine structure, used as an antihistamine.
Fluoxetine: Contains a fluorophenyl group and is used as an antidepressant.
Piperazine derivatives: Various piperazine-based compounds are used in pharmaceuticals for their diverse biological activities.
Uniqueness
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid is unique due to the combination of its fluorophenyl and piperazine moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and pharmaceutical research, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-2-piperazin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-10-3-1-9(2-4-10)11(12(16)17)15-7-5-14-6-8-15/h1-4,11,14H,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYYYIYCBGQARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)
![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)

![2-[(2-Furylmethyl)amino]-1-butanol](/img/structure/B1335490.png)







